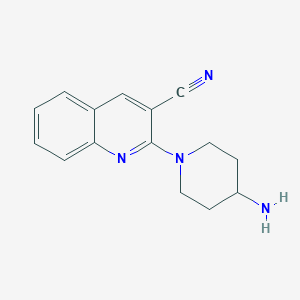
2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the quinoline family and has a piperidine ring attached to it. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
作用機序
The mechanism of action of 2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile involves the inhibition of various enzymes and proteins. It has been found to inhibit the activity of DNA topoisomerase II, which is involved in DNA replication and transcription. Additionally, it has been found to inhibit the activity of protein kinase C, which is involved in signal transduction pathways. Moreover, this compound has been found to inhibit the activity of HIV-1 reverse transcriptase, which is essential for the replication of the virus.
Biochemical and Physiological Effects:
2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been found to inhibit the expression of various pro-inflammatory cytokines, which play a role in the development of inflammatory diseases. Moreover, this compound has been found to inhibit the activity of the renin-angiotensin system, which is involved in the regulation of blood pressure.
実験室実験の利点と制限
The advantages of using 2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile in lab experiments include its high potency and selectivity towards various enzymes and proteins. Additionally, this compound has been found to exhibit low toxicity towards normal cells, making it a potential candidate for drug development. However, the limitations of using this compound in lab experiments include its low solubility in aqueous solutions, which can affect its bioavailability. Moreover, the synthesis method of this compound is complex and requires specialized equipment and expertise.
将来の方向性
The future directions for the research on 2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile include its potential use as a therapeutic agent for various diseases. Additionally, further studies are needed to determine the optimal dosage and administration route of this compound. Moreover, the development of more efficient synthesis methods and analogs of this compound can lead to the discovery of more potent and selective compounds. Furthermore, the potential use of this compound as a fluorescent probe for the detection of metal ions can be further explored.
合成法
The synthesis method of 2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile involves the reaction of 4-chloroquinoline-3-carbonitrile with piperidine in the presence of a base such as potassium carbonate. The reaction takes place at a temperature of 150°C for 24 hours, and the resulting product is purified using column chromatography. This method has been optimized to obtain a high yield of the product with good purity.
科学的研究の応用
2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile has been studied for its potential applications in various fields. It has been found to exhibit antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its antiviral activity against HIV-1 and HCV. Additionally, this compound has been found to exhibit antibacterial activity against gram-positive and gram-negative bacteria. Furthermore, it has been studied for its potential use as a fluorescent probe for the detection of metal ions.
特性
IUPAC Name |
2-(4-aminopiperidin-1-yl)quinoline-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4/c16-10-12-9-11-3-1-2-4-14(11)18-15(12)19-7-5-13(17)6-8-19/h1-4,9,13H,5-8,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QURMUYNRWNPOTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC3=CC=CC=C3C=C2C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Aminopiperidin-1-yl)quinoline-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

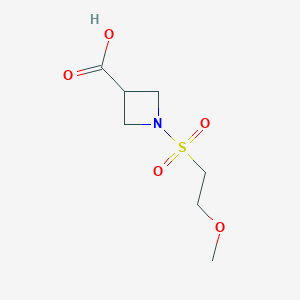
![2-[1-(2,4-Dimethylphenyl)ethyl-methylamino]acetic acid](/img/structure/B7578621.png)
![3-[2,3-dihydro-1H-inden-2-yl(methyl)amino]propanoic acid](/img/structure/B7578625.png)
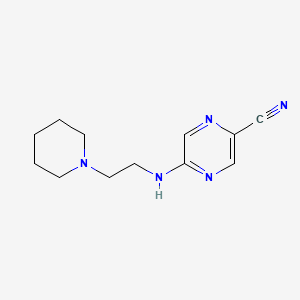
![5-[1-Cyanopropan-2-yl(methyl)amino]pyrazine-2-carbonitrile](/img/structure/B7578645.png)
![2-[(3,5-Dichlorophenyl)methyl-methylamino]propanoic acid](/img/structure/B7578654.png)
![2-[4-(1-Benzofuran-2-ylmethyl)piperazin-1-yl]acetic acid](/img/structure/B7578661.png)
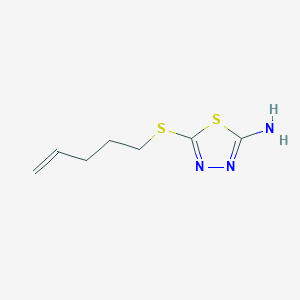
![1-[(5-Chlorothiophen-2-yl)methylsulfamoyl]piperidine-4-carboxylic acid](/img/structure/B7578679.png)
![6-Azaspiro[2.5]octan-2-yl-(4-ethylazepan-1-yl)methanone](/img/structure/B7578687.png)

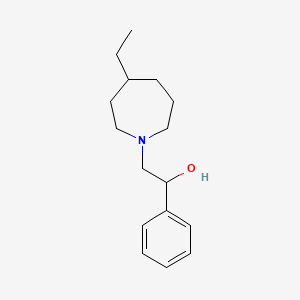
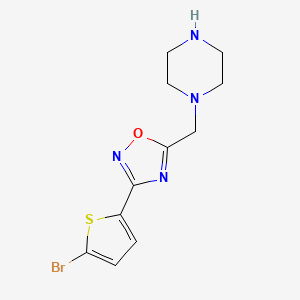
![N-(1,1-dioxothian-3-yl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B7578714.png)